2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Overview
Description
The compound “2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone” is a chemical compound with a complex structure . It’s a white to light yellow crystalline powder and mainly used as a pharmaceutical intermediate in the chemical synthesis process .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, is reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C6H8ClF3N4 . The structure includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with isocyanates in the presence of triethylamine to form a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 228.60 g/mol . It’s a white to light yellow crystalline powder . Other physical and chemical properties are not specified in the available resources.Future Directions
The compound and its derivatives have shown promising results in anti-cancer studies . Therefore, future research could focus on exploring its potential uses in cancer treatment. Additionally, given its antibacterial effects , it could also be studied for potential use in treating bacterial infections.
Mechanism of Action
Target of Action
The compound, 2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone, is known to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose homeostasis . By preserving the levels of these hormones, the compound enhances insulin secretion and suppresses glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretins, like GLP-1 and GIP, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism . By inhibiting DPP-4, the compound prevents the degradation of these incretins, enhancing their insulinotropic effects .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of food in the gastrointestinal tract can impact the compound’s absorption . The compound’s stability could also be affected by temperature and light .
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c13-12(14,15)8-5-21-11(17-8)19-10-16-7-4-2-1-3-6(7)9(20)18-10/h5H,1-4H2,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHYWPYIFELEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC(=CS3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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